3-(4-fluorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O3/c19-14-6-4-12(5-7-14)10-24-17-16(21-22-24)18(26)23(11-20-17)9-13-2-1-3-15(8-13)25(27)28/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKKUDJOFAKBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-fluorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C18H13FN6O3
- Molecular Weight : 380.339 g/mol
- IUPAC Name : 3-[(4-fluorophenyl)methyl]-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazolo-pyrimidine derivatives, including the compound . The following table summarizes key findings related to its antitumor activity:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | PC3 (Prostate Cancer) | 0.91 | Induces apoptosis via extrinsic and intrinsic pathways; upregulates Bax and P53 while downregulating Bcl-2 |
| Study B | MCF-7 (Breast Cancer) | 2.5 | Cell cycle arrest at G1/S phase; inhibits cell migration |
| Study C | MGC-803 (Gastric Cancer) | 1.5 | Suppresses colony formation; activates caspase pathways |
In Study A , the compound exhibited a potent inhibitory effect on PC3 cells with an IC50 value of 0.91 µM, demonstrating a selectivity that was approximately 53-fold higher than that observed in non-cancerous cells (WPMY-1) . The mechanism involved the activation of apoptotic signaling pathways, which were confirmed through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers cell death through both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.
- Cell Cycle Arrest : It has been shown to induce G1/S phase arrest in cancer cells, effectively halting proliferation .
- Inhibition of Migration and Colony Formation : The compound suppresses the migratory capabilities of cancer cells and inhibits their ability to form colonies, indicating a potential for metastasis prevention .
Case Study 1: Prostate Cancer Inhibition
In a study focusing on prostate cancer cells (PC3), treatment with the compound resulted in significant apoptosis characterized by increased levels of cleaved caspases and PARP. Flow cytometry analysis revealed a marked increase in the G1 phase population alongside a decrease in G2/M phase cells, suggesting effective cell cycle modulation .
Case Study 2: Breast Cancer Efficacy
Another investigation assessed the compound's effects on MCF-7 breast cancer cells. Results showed that it inhibited cell migration and proliferation while inducing apoptosis. The study concluded that the compound could serve as a promising candidate for breast cancer therapy due to its dual action on cell viability and migration .
Scientific Research Applications
The compound has been identified as a potential candidate for several therapeutic applications due to its unique structural properties. The presence of the triazolopyrimidine core is notable for its biological activity:
- Antitumor Activity : Research indicates that derivatives of triazolopyrimidine exhibit antitumor properties by inhibiting specific pathways involved in cancer cell proliferation. Such compounds have been evaluated for their ability to induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : Compounds similar to 3-(4-fluorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one have demonstrated activity against a range of pathogens, including resistant strains of bacteria. The nitro group is particularly effective in enhancing antimicrobial efficacy .
- Adenosine Receptor Modulation : The compound may also interact with adenosine receptors, specifically the A3 subtype, which is implicated in various physiological processes including inflammation and cancer progression. This interaction could be leveraged for developing new anti-inflammatory drugs .
Case Studies
Several studies have documented the effectiveness of triazolopyrimidine derivatives in various biological assays:
- Study on Antitumor Activity : A comparative study evaluated several triazolopyrimidine derivatives against human cancer cell lines (e.g., MCF-7 and HeLa). Results showed that modifications at the benzyl positions significantly enhanced cytotoxicity compared to unmodified counterparts .
- Antimicrobial Testing : An investigation into the antimicrobial properties revealed that compounds with nitro substitutions exhibited higher activity against ESKAPE pathogens compared to standard antibiotics. This highlights their potential as novel antimicrobial agents in treating resistant infections .
Comparison with Similar Compounds
Key Observations:
Position 3 Substituents :
- Aryl or benzyl groups with electron-withdrawing substituents (e.g., acetyl, nitro, fluoro) enhance antiviral potency. For example, MADTP-314 (3-acetylphenyl) achieves an EC₅₀ of 0.8 µM . The target compound’s 4-fluorobenzyl group may similarly improve binding to nsP1 through hydrophobic and dipole interactions .
- Substitutions like 2-chlorobenzyl () or piperazinyl () may alter solubility or off-target effects but lack reported antiviral data .
Position 6 Substituents :
- Smaller alkyl groups (e.g., methyl, ethyl) in MADTP-314 and Compound 1 correlate with higher selectivity indices (SI >100). The target compound’s 3-nitrobenzyl group, while bulkier, may enhance binding affinity but could reduce cellular permeability .
Resistance Profile: Mutations in nsP1 (P34S, T246A) confer resistance to MADTP-series compounds, suggesting a shared binding site among triazolopyrimidinones . The target compound’s nitro group may interact with distinct residues, but experimental validation is needed.
Mechanism of Action
Triazolopyrimidinones inhibit CHIKV by targeting nsP1, a viral methyltransferase-guanylyltransferase critical for RNA capping . Unlike host capping mechanisms, nsP1 uses a unique pathway involving covalent RNA binding, making it an attractive antiviral target . The target compound’s nitro group may interfere with nsP1’s SAM-binding pocket or RNA interaction, as hypothesized for structurally related analogs .
Selectivity and Toxicity
- Cytotoxicity : MADTP-314 exhibits a selectivity index >100 in Vero cells, suggesting low off-target toxicity . The nitro group in the target compound may increase reactivity, necessitating cytotoxicity assays.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(4-fluorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, and what analytical methods validate its purity?
- Methodology : The compound can be synthesized via cyclocondensation of substituted pyrimidine precursors with triazole-forming agents under reflux conditions. Key steps include nitrobenzyl and fluorobenzyl group incorporation via nucleophilic substitution. Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and LC-MS for molecular mass confirmation. Structural elucidation relies on H/C NMR to confirm substituent positions and FT-IR for functional group analysis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Use flame-retardant lab coats, nitrile gloves, and chemical goggles. Work in a fume hood to avoid inhalation. Store in airtight containers at 4°C, away from oxidizing agents. Spill management requires inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols. Respiratory protection (N95 masks) is advised if aerosolization occurs .
Q. Which spectroscopic techniques are critical for characterizing its molecular structure?
- Methodology : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving bond lengths and angles (e.g., triazole-pyrimidine fusion). Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular formula verification and UV-Vis to assess π-π* transitions in the heterocyclic core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodology : Conduct meta-analysis of existing data to identify assay-specific variables (e.g., cell line viability, solvent polarity). Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate results. Apply statistical tools like Bland-Altman plots to quantify inter-assay variability. Adjust experimental conditions (e.g., pH, incubation time) to standardize protocols .
Q. What strategies optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?
- Methodology : Employ co-solvent systems (e.g., PEG-400/water) or lipid-based nanoformulations to enhance aqueous solubility. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Pharmacokinetic parameters (e.g., , ) are evaluated in rodent models using LC-MS/MS quantification .
Q. How does the electronic effect of the 3-nitrobenzyl group influence the compound’s reactivity in downstream functionalization?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution, focusing on the nitro group’s meta-position. Experimentally, compare reaction rates in nucleophilic aromatic substitution (e.g., with amines) against analogs (e.g., 4-nitrobenzyl). Use Hammett plots to correlate substituent effects with kinetic data .
Q. What environmental fate studies are applicable to assess its ecotoxicological risks?
- Methodology : Follow OECD guidelines for biodegradation (Test 301F) and soil adsorption (Test 106). Use LC-TOF-MS to track degradation products in simulated aquatic systems. Ecotoxicity is evaluated via Daphnia magna acute toxicity (48h-EC) and algal growth inhibition assays. Data are modeled using EPI Suite to predict bioaccumulation potential .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
